(2S)-2-(2-methoxypropan-2-yl)pyrrolidine

描述

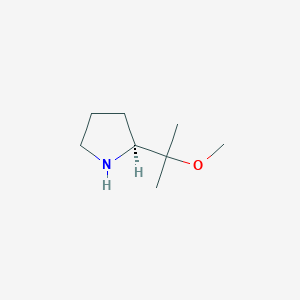

(2S)-2-(2-methoxypropan-2-yl)pyrrolidine: is a chiral pyrrolidine derivative. This compound is characterized by the presence of a pyrrolidine ring substituted at the second position with a 2-methoxypropan-2-yl group. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2-methoxypropan-2-yl)pyrrolidine typically involves the reaction of pyrrolidine with 2-methoxypropan-2-yl halide under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

化学反应分析

Types of Reactions:

Oxidation: (2S)-2-(2-methoxypropan-2-yl)pyrrolidine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines can replace the methoxy group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halides, amines, and other nucleophiles.

Major Products Formed:

Oxidation: The major products are typically oxidized derivatives of the pyrrolidine ring.

Reduction: The major products are reduced derivatives, often with the methoxy group converted to a hydroxyl group.

Substitution: The major products are substituted pyrrolidine derivatives with the methoxy group replaced by the nucleophile.

科学研究应用

Chemical Properties and Structure

The compound features a pyrrolidine ring substituted with a methoxypropan-2-yl group, which contributes to its chiral nature. The molecular formula is with a molecular weight of approximately 141.23 g/mol. Its structural characteristics facilitate interactions with various biological targets, making it a valuable candidate for drug development.

Medicinal Chemistry

(2S)-2-(2-methoxypropan-2-yl)pyrrolidine has been investigated for its potential therapeutic effects in several areas:

- Antiviral Activity : Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, compounds similar to this compound have shown efficacy against viral infections by inhibiting viral replication mechanisms .

- Anticancer Properties : Studies suggest that pyrrolidine derivatives can induce apoptosis in cancer cells. The unique substitution pattern of this compound may enhance its effectiveness against specific cancer types by targeting cellular pathways involved in cell survival and proliferation .

Neuroscience

The compound's structure allows it to interact with neurotransmitter receptors, making it a candidate for research in neuropharmacology:

- Neurotransmitter Modulation : Similar compounds have demonstrated the ability to modulate neurotransmitter systems, potentially influencing mood and anxiety disorders. The interaction of this compound with serotonin or dopamine receptors could be explored for therapeutic applications in treating depression or anxiety .

Pharmacology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

| Property | Description |

|---|---|

| Absorption | Enhanced by lipophilicity due to methoxy substitution |

| Metabolism | Requires further investigation to identify metabolic pathways |

| Elimination | Key for determining dosing regimens and safety profiles |

Case Studies and Research Findings

- Antiviral Efficacy : A study on pyrrolidine derivatives revealed that compounds with similar structures inhibited viral replication effectively in vitro, suggesting that this compound may possess similar properties.

- Neuropharmacological Effects : Research investigating the effects of pyrrolidine derivatives on neurotransmitter systems indicated potential antidepressant activity, highlighting the importance of structural modifications in enhancing efficacy.

- Cancer Cell Studies : Investigations into the apoptotic effects of pyrrolidine compounds on various cancer cell lines showed promising results, indicating that this compound could be a valuable lead compound for anticancer drug development.

作用机制

The mechanism of action of (2S)-2-(2-methoxypropan-2-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes or bind to receptors in a specific orientation, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

相似化合物的比较

(2R)-2-(2-methoxypropan-2-yl)pyrrolidine: The enantiomer of (2S)-2-(2-methoxypropan-2-yl)pyrrolidine, differing in the spatial arrangement of the substituents around the chiral center.

2-(2-methoxypropan-2-yl)pyrrolidine: A non-chiral version of the compound, lacking the specific stereochemistry.

2-(2-methoxyethyl)pyrrolidine: A similar compound with a different substituent at the second position of the pyrrolidine ring.

Uniqueness: The uniqueness of this compound lies in its specific (2S) stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral drug development.

生物活性

(2S)-2-(2-methoxypropan-2-yl)pyrrolidine is a chiral compound with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. This article reviews the structural characteristics, synthesis methods, and preliminary findings related to its biological activity, drawing on diverse sources to provide a comprehensive overview.

Structural Characteristics

The molecular formula of this compound is C₈H₁₇NO, featuring a pyrrolidine ring substituted at the second position with a 2-methoxypropan-2-yl group. The presence of a chiral center and a nitrogen atom suggests potential applications in asymmetric catalysis and drug design. The compound has a density of 0.91 g/cm³ and a boiling point of approximately 173.5ºC at 760 mmHg.

Table 1: Structural Features Comparison

| Compound | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Pyrrolidine ring + 2-methoxypropan-2-yl group | Potential neuroprotective effects |

| (S)-Proline | Pyrrolidine ring | Naturally occurring amino acid |

| (S)-N-Boc-proline | Pyrrolidine ring + Boc group | Used in peptide synthesis |

| (S)-Pyrrolidine | Simple pyrrolidine structure | Basic building block |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Chiral Auxiliary Method : Utilizes chiral auxiliaries to facilitate the formation of the desired stereoisomer.

- Enantioselective Synthesis : Employs catalysts that promote the formation of one enantiomer over another.

- Substitution Reactions : Involves nucleophilic substitution at the nitrogen or carbon centers of pyrrolidine derivatives.

Further research is needed to optimize these methods for higher yields and purity.

Biological Activity

Preliminary studies suggest that this compound may interact with various biological targets, potentially exhibiting neuroprotective effects similar to other compounds with structural similarities. However, detailed mechanisms of action remain largely unexplored.

Case Studies and Research Findings

- Pharmacological Potential : Research indicates that compounds with similar structures have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems.

- Asymmetric Catalysis : The unique structural features of this compound suggest it could serve as an effective chiral scaffold in drug synthesis, enhancing the biological activity of derived compounds.

- Comparative Studies : A study comparing various pyrrolidine derivatives highlighted that modifications at the 2-position significantly influence biological activity, suggesting that further exploration into this compound's derivatives could yield valuable insights into its therapeutic potential .

属性

IUPAC Name |

(2S)-2-(2-methoxypropan-2-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,10-3)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGUMFCNPREQSF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCN1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CCCN1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369782 | |

| Record name | (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118971-00-9 | |

| Record name | (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。